molecular formula C14H14N2O4 B12969577 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B12969577
M. Wt: 274.27 g/mol
InChI Key: VUBNHDXKVNBHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of various diseases such as sickle cell disease and β-thalassemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-methoxy-1-oxoisoindoline under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can have different pharmacological properties .

Scientific Research Applications

3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the modulation of protein expression levels. It has been shown to reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce the expression of fetal hemoglobin (HbF) protein. These effects are beneficial in the treatment of sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(7-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-20-11-4-2-3-8-9(11)7-16(14(8)19)10-5-6-12(17)15-13(10)18/h2-4,10H,5-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBNHDXKVNBHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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